molecular formula C8H17NO3 B1297784 4-[2-(2-Hydroxyethoxy)ethyl]morpholine CAS No. 3603-45-0

4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Cat. No. B1297784
CAS RN: 3603-45-0
M. Wt: 175.23 g/mol
InChI Key: BLIMWOGCOCPQEU-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

2-(2-Chloroethoxy)ethanol (1.25 g, 10 mmol) was added to a mixture of morpholine (2.58 g, 30 mmol) and potassium carbonate (5.5 g, 40 mmol) in acetonitrile (50 ml). The mixture was heated at reflux for 6 hours and then stirred for 18 hours at ambient temperature. The insolubles were removed by filtration and the volatiles were removed from the filtrate by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5 followed by 90/10 and then 80/20) to give 2-(2-morpholinoethoxy)ethanol (600 mg, 34%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[O:11]1[CH2:12][CH2:13][N:8]([CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7])[CH2:9][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
ClCCOCCO
Name
Quantity
2.58 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The insolubles were removed by filtration
CUSTOM
Type
CUSTOM
Details
the volatiles were removed from the filtrate by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (95/5

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCN(CC1)CCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.